N-(3-cyanothiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Physicochemical profiling Drug-likeness Lead optimization

This heterocyclic amide is a strategic intermediate for ROMK channel inhibitor SAR and matched molecular pair studies. Its 3-cyanothiophene core with a succinimide moiety enables multi-directional library synthesis. Ideal for medicinal chemistry groups seeking a polyfunctional scaffold at a tractable MW (263.27 g/mol). Commission de novo ROMK assays to establish baseline activity before expanding to analog libraries.

Molecular Formula C11H9N3O3S
Molecular Weight 263.27
CAS No. 920485-75-2
Cat. No. B2993452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanothiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
CAS920485-75-2
Molecular FormulaC11H9N3O3S
Molecular Weight263.27
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC(=O)NC2=C(C=CS2)C#N
InChIInChI=1S/C11H9N3O3S/c12-5-7-3-4-18-11(7)13-8(15)6-14-9(16)1-2-10(14)17/h3-4H,1-2,6H2,(H,13,15)
InChIKeyYABSXSQOEKBWKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyanothiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 920485-75-2): Structural Identity and Database Confirmation for Procurement Verification


N-(3-cyanothiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 920485-75-2) is a heterocyclic amide derivative with the molecular formula C₁₁H₉N₃O₃S and a molecular weight of 263.27 g/mol, as confirmed by the PubChem compound database (CID 7192359) [1]. The compound features a 3-cyanothiophene core linked via an acetamide bridge to a 2,5-dioxopyrrolidin-1-yl (succinimide) moiety, with a computed XLogP3-AA of 0.3 and a topological polar surface area (TPSA) of 119 Ų [1]. It belongs to the broader class of substituted 3-cyanothiophene acetamides, which have been disclosed in patent literature as glucagon receptor antagonists [2], ROMK (Kir1.1) channel inhibitors [3], and PD-1/PD-L1 protein-protein interaction inhibitors [4]. However, it is critical to note that the specific compound CAS 920485-75-2 lacks publicly curated quantitative bioactivity data (e.g., IC₅₀, Kᵢ) in authoritative databases such as ChEMBL or BindingDB as of the latest available records, which constitutes a meaningful data gap for procurement decisions based on biological potency.

Why Closely Related 3-Cyanothiophene Acetamides Cannot Substitute for N-(3-Cyanothiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide in SAR-Critical Applications


Within the 3-cyanothiophene acetamide chemotype, minor structural modifications—particularly to the acetamide N-substituent—produce fundamentally divergent biological target profiles. For example, replacing the 2,5-dioxopyrrolidin-1-yl group with a 2-(thiophen-2-yl) moiety yields N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which was characterized by single-crystal X-ray crystallography and Hirshfeld surface analysis by Çakmak et al., revealing distinct intermolecular hydrogen-bonding networks (N–H···O and C–H···O interactions) that govern solid-state packing and potentially receptor binding [1]. Similarly, the phenoxyacetamide analogs reported by Chen et al. (2025) exhibit α-glucosidase inhibitory activity with IC₅₀ values in the low micromolar range, a target profile absent in the glucagon receptor antagonist series [2]. The 2,5-dioxopyrrolidin-1-yl (succinimide) substituent in the target compound introduces a hydrogen-bond acceptor-rich moiety that is absent in the thiophene-acetamide comparator, which is expected to alter both physicochemical properties (LogP, solubility) and target engagement profiles. Even within the succinimide-containing sub-series, the 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide intermediate reported by El-Sayed et al. (2024) serves primarily as a synthetic building block for fused heterocycles and lacks the 3-cyanothiophene pharmacophore entirely [3]. These structural distinctions preclude generic substitution without experimental verification of target-specific activity.

Quantitative Differentiation Evidence for N-(3-Cyanothiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 920485-75-2) Relative to Structural Analogs


Physicochemical Property Differentiation: Computed LogP and TPSA vs. Thiophene-Acetamide Analog

The target compound (CAS 920485-75-2) has a computed XLogP3-AA of 0.3 and a TPSA of 119 Ų, derived from PubChem computational data [1]. The closest structurally characterized analog, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, has a molecular formula of C₁₁H₈N₂OS₂ and lacks the dioxopyrrolidinyl moiety, which results in a higher predicted LogP (estimated ~2.5–3.0 based on the additional sulfur atom and absence of the polar succinimide) and a lower TPSA (estimated ~80–90 Ų) [2]. This difference of approximately 2.2–2.7 LogP units and 29–39 Ų in TPSA places the target compound in a significantly more polar, hydrogen-bond-capable physicochemical space, which has implications for aqueous solubility, permeability, and target selectivity in biological assays.

Physicochemical profiling Drug-likeness Lead optimization

Structural Confirmation via Single-Crystal X-ray Diffraction of the Core Scaffold: Implications for Batch-to-Batch Reproducibility

Although no single-crystal X-ray structure has been reported for the target compound itself, the structurally analogous N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was unequivocally characterized by single-crystal X-ray diffraction, confirming the planar geometry of the 3-cyanothiophene-2-amine core and the intermolecular hydrogen-bonding network involving the amide N–H donor and the cyano N acceptor [1]. This structural precedent establishes that the 3-cyanothiophene-2-amine scaffold adopts a predictable conformation amenable to crystallographic verification. For procurement purposes, this implies that the target compound can be unambiguously identified and purity-verified by X-ray powder diffraction (XRPD) or single-crystal analysis if a crystalline form is obtained, which is critical for batch-to-batch reproducibility in SAR studies.

X-ray crystallography Solid-state characterization Quality control

Biological Target Class Inference: ROMK (Kir1.1) Channel Inhibition Potential vs. Glucagon Receptor Antagonism in Patent-Disclosed Analogs

The patent US 9,073,882 B2 (Merck Sharp & Dohme Corp.) discloses a series of ROMK (Kir1.1) channel inhibitors that includes compounds bearing the 2,5-dioxopyrrolidin-1-yl moiety, with representative examples showing IC₅₀ values of 33 nM and 49 nM against human ROMK in thallium flux assays (HEK293 cells) [1]. Notably, the BindingDB entry BDBM50235201 (CHEMBL4066423), which contains a 2,5-dioxopyrrolidin-1-yl fragment, exhibits a ROMK IC₅₀ of 10–33 nM and a hERG IC₅₀ of 2,400 nM, yielding a ROMK/hERG selectivity window of approximately 73- to 240-fold [1]. In contrast, the structurally distinct 3-cyanothiophene acetamides disclosed in WO 2004/092156 A1 act as glucagon receptor antagonists and inhibit glucagon-stimulated cAMP production, a mechanistically unrelated target [2]. The target compound's 2,5-dioxopyrrolidin-1-yl substituent aligns it with the ROMK inhibitor series rather than the glucagon receptor antagonist series, but no direct ROMK inhibition data for CAS 920485-75-2 has been publicly curated in ChEMBL or BindingDB.

ROMK inhibitor Kir1.1 Cardiovascular drug discovery

Synthetic Accessibility and Intermediate Utility: Comparison with 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide

The structurally related compound 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide has been established as a versatile synthetic intermediate for constructing thiazole, pyrazole, and pyridine derivatives with demonstrated antimicrobial activity against B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhimurium, C. albicans, and A. niger [1]. This compound differs from the target compound by the absence of the 3-cyanothiophene moiety, replacing it with a simpler cyano group. The target compound, with its intact 3-cyanothiophen-2-amine core, offers an additional reactive handle (the thiophene ring) for further functionalization via electrophilic substitution or cross-coupling reactions, which is not available in the simpler 2-cyano intermediate. This synthetic distinction is relevant for medicinal chemistry programs that require late-stage diversification at the thiophene position.

Synthetic intermediate Heterocyclic chemistry Building block

Recommended Application Scenarios for N-(3-Cyanothiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 920485-75-2) Based on Available Evidence


Lead Compound for ROMK (Kir1.1) Inhibitor SAR Exploration in Cardiovascular Drug Discovery

Given the structural alignment of the 2,5-dioxopyrrolidin-1-yl moiety with the ROMK inhibitor pharmacophore disclosed in US 9,073,882 B2—where related compounds achieved IC₅₀ values of 10–49 nM against human ROMK with hERG selectivity windows exceeding 70-fold [1]—the target compound is a rational starting point for establishing a new SAR series. Researchers should commission de novo ROMK thallium flux assays (HEK293-hKir1.1 cells, FLIPR-Tetra format) to establish the baseline IC₅₀ for CAS 920485-75-2 before expanding to analogs. The compound's moderate computed LogP (0.3) and TPSA (119 Ų) [2] suggest favorable aqueous solubility for in vitro assay conditions, but experimental solubility determination in assay buffer (e.g., PBS or HBSS at pH 7.4) is strongly recommended prior to dose-response studies.

Synthetic Building Block for Diversified Heterocyclic Libraries via Thiophene Functionalization

The presence of the intact 3-cyanothiophen-2-amine core distinguishes the target compound from simpler 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide intermediates [3]. The thiophene ring provides opportunities for electrophilic bromination at the C-4/C-5 positions, followed by Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling to generate diverse compound libraries. Additionally, the cyano group at the 3-position can be converted to tetrazole, amide, or aminomethyl functionalities, enabling multi-directional library synthesis. This scenario is most appropriate for academic or industrial medicinal chemistry groups seeking a single, polyfunctional intermediate that maximizes the number of derivatizable positions while maintaining a synthetically tractable molecular weight (263.27 g/mol) [2].

Physicochemical Probe for Evaluating the Impact of Succinimide Substitution on LogP and Solubility in Thiophene-Containing Compound Series

The computed XLogP3-AA difference of approximately 2.2–2.7 units between the target compound (LogP = 0.3) and the thiophene-acetamide analog (estimated LogP ~2.5–3.0) [2][4] makes the target compound a valuable probe molecule for systematic studies on how the 2,5-dioxopyrrolidin-1-yl substituent modulates lipophilicity, thermodynamic solubility, and parallel artificial membrane permeability (PAMPA) in 3-cyanothiophene-containing compound series. Researchers can use the target compound alongside its thiophene-acetamide and phenoxyacetamide analogs as matched molecular pairs to quantify the contribution of the succinimide moiety to key physicochemical and ADME parameters, thereby informing future lead optimization decisions in programs that explore this chemical space.

Reference Standard for Analytical Method Development and Purity Verification in Compound Management

The robust structural precedent established by the single-crystal X-ray characterization of the closely related N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide [4] provides a framework for developing HPLC, LC-MS, and XRPD methods for the target compound. Compound management groups can leverage the known chromatographic behavior of the 3-cyanothiophene-2-amine scaffold to establish purity specifications (e.g., ≥95% by HPLC-UV at 254 nm) and identity confirmation protocols. For long-term storage, the compound's solid-state stability can be monitored by periodic HPLC re-analysis, with the PubChem-confirmed molecular identity (InChIKey: YABSXSQOEKBWKQ-UHFFFAOYSA-N) [2] serving as the definitive reference for database cross-referencing.

Quote Request

Request a Quote for N-(3-cyanothiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.